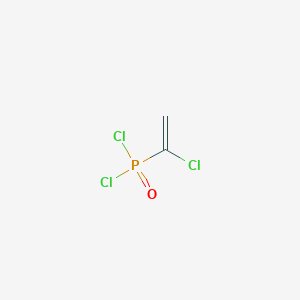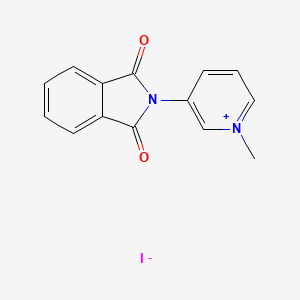
(1-Chloroethenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloroethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (1-chloroethenyl) group and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-chloroethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with acetylene in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where phosphorus trichloride and acetylene are introduced under high pressure and temperature. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Chloroethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.
Addition Reactions: The (1-chloroethenyl) group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Major Products Formed:
Phosphonates: Formed by the substitution of chlorine atoms with alcohols.
Phosphonamides: Formed by the substitution of chlorine atoms with amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Chloroethenyl)phosphonic dichloride is used as a precursor in the synthesis of various organophosphorus compounds. It serves as an intermediate in the preparation of phosphonates and phosphonamides, which are valuable in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. These compounds can mimic the transition states of enzymatic reactions, making them useful tools in the study of enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its reactivity allows for the modification of polymer properties, enhancing their thermal stability and flexibility.
Wirkmechanismus
The mechanism of action of (1-chloroethenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom, being electrophilic, can react with nucleophiles such as hydroxyl or amino groups, leading to the formation of stable phosphonate or phosphonamide bonds. This reactivity underlies its use in enzyme inhibition and polymer modification.
Vergleich Mit ähnlichen Verbindungen
Methylphosphonyl Dichloride: Similar in structure but with a methyl group instead of a (1-chloroethenyl) group.
Ethylphosphonic Dichloride: Contains an ethyl group instead of a (1-chloroethenyl) group.
Phenylphosphonic Dichloride: Contains a phenyl group instead of a (1-chloroethenyl) group.
Uniqueness: (1-Chloroethenyl)phosphonic dichloride is unique due to the presence of the (1-chloroethenyl) group, which imparts distinct reactivity compared to its analogs. This group allows for specific addition reactions that are not possible with other phosphonic dichlorides, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
91076-29-8 |
|---|---|
Molekularformel |
C2H2Cl3OP |
Molekulargewicht |
179.36 g/mol |
IUPAC-Name |
1-chloro-1-dichlorophosphorylethene |
InChI |
InChI=1S/C2H2Cl3OP/c1-2(3)7(4,5)6/h1H2 |
InChI-Schlüssel |
SFMWFYCICDNOJT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(P(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)



![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


